

# A Comprehensive Technical Guide to the Thermochemical Properties of Cyclohexylamine

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## Compound of Interest

Compound Name: Cyclohexylamine

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## Abstract

**Cyclohexylamine** ( $C_6H_{11}NH_2$ ), a versatile primary aliphatic amine, serves as a critical intermediate in numerous industrial applications, from the synthesis of pharmaceuticals and corrosion inhibitors to vulcanization accelerators.<sup>[1][2]</sup> A profound understanding of its thermochemical properties is paramount for ensuring process safety, optimizing reaction conditions, and predicting the stability and reactivity of its derivatives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core thermochemical properties of **cyclohexylamine**. It synthesizes critically evaluated experimental data with detailed methodologies for their determination, offering insights into the causality behind experimental choices and the practical implications of the data. Furthermore, this guide explores the role of computational thermochemistry in complementing and validating experimental findings.

## Introduction: The Significance of Thermochemical Data in a Molecular Context

The energetic landscape of a molecule dictates its behavior in a chemical system. For **cyclohexylamine**, a molecule characterized by a flexible cyclohexane ring and a reactive amino group, its thermochemical properties provide a quantitative measure of its stability and potential for chemical transformation. In the pharmaceutical industry, for instance, the enthalpy of formation can inform the energetic feasibility of a synthetic route, while the enthalpy of vaporization is crucial for purification processes like distillation.<sup>[3][4]</sup> Moreover, a thorough

understanding of the heat of combustion is fundamental to process safety, helping to mitigate the risks of thermal runaway in large-scale reactions.<sup>[5][6]</sup> This guide delves into the key thermochemical parameters of **cyclohexylamine**, providing both the data and the context required for its effective application in research and development.

## Enthalpy of Formation, Combustion, and Gibbs Free Energy

The enthalpy of formation ( $\Delta_f H^\circ$ ) and combustion ( $\Delta_c H^\circ$ ) are cornerstone thermochemical properties that define the energetic stability of a compound. The Gibbs free energy of formation ( $\Delta_f G^\circ$ ) further incorporates entropy, offering a direct measure of thermodynamic spontaneity.

### Quantitative Data

The following table summarizes the standard molar enthalpies of formation and combustion for liquid **cyclohexylamine**.

Property	Value (kJ/mol)	Method	Source(s)
Standard Molar Enthalpy of Formation ( $\Delta_f H^\circ$ liquid)	-147.7 ± 1.3	Combustion Calorimetry	Steele, 1979
-141.5 ± 1.6	Combustion Calorimetry	Gutner et al., 1982	
Standard Molar Enthalpy of Combustion ( $\Delta_c H^\circ$ liquid)	-4071.3 ± 1.3	Combustion Calorimetry	Steele, 1979
-4077.5 ± 1.6	Combustion Calorimetry	Gutner et al., 1982	

Note: Values are for the liquid state at 298.15 K.

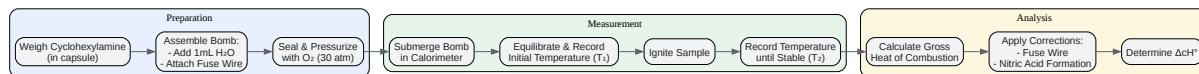
### Experimental Determination: Oxygen Bomb Calorimetry

The standard enthalpies of formation and combustion of liquid organic compounds like **cyclohexylamine** are determined using oxygen bomb calorimetry, a technique that measures the heat evolved during complete combustion under controlled conditions.[7][8]

The choice of oxygen bomb calorimetry is dictated by the need to achieve complete and rapid combustion to accurately measure the total energy released. The high-pressure oxygen environment ensures that the reaction goes to completion, forming well-defined products (CO<sub>2</sub>, H<sub>2</sub>O, and N<sub>2</sub>). The "bomb" is a robust, sealed vessel to contain the high pressures generated during combustion. The surrounding water bath of known heat capacity absorbs the heat released, allowing for a precise temperature change measurement, which is directly related to the heat of combustion.[9][10]

- **Sample Preparation:** A precise mass (typically 0.8-1.2 g) of liquid **cyclohexylamine** is weighed into a crucible. For volatile liquids like **cyclohexylamine**, encapsulation in a gelatin capsule or use of a crucible with a cover disc is necessary to prevent evaporation before ignition.[11][12]
- **Bomb Assembly:** A measured length of fuse wire is attached to the electrodes within the bomb head, with the wire positioned to be in contact with the sample. A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.[9]
- **Pressurization:** The bomb is sealed and purged of air before being filled with high-purity oxygen to a pressure of approximately 30 atm. This high pressure is crucial for ensuring complete combustion.[13]
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The system is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- **Corrections and Calculation:** The gross heat of combustion is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter system (calibrated using a standard like benzoic acid). Corrections are applied for the heat of

formation of nitric acid (from the nitrogen in the amine) and the heat of combustion of the fuse wire.[8]



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Caption: Workflow for determining the heat of combustion using oxygen bomb calorimetry.

## Phase Change Enthalpies: Fusion and Vaporization

The enthalpies of fusion ( $\Delta_{\text{fus}}H$ ) and vaporization ( $\Delta_{\text{vap}}H$ ) quantify the energy required to overcome intermolecular forces during melting and boiling, respectively. These values are critical for understanding phase behavior, solubility, and for the design of separation and purification processes.

### Quantitative Data

Property	Value (kJ/mol)	Temperature (K)	Source(s)
Molar Enthalpy of Fusion ( $\Delta_{\text{fus}}H$ )	9.8	255.5 (-17.7 °C)	WebQC
14.92	255.4	NIST WebBook	
16.5	255.1	NIST WebBook	
Molar Enthalpy of Vaporization ( $\Delta_{\text{vap}}H$ )	38.2	407.6 (134.5 °C)	WebQC
42.70 ± 0.10	298.15	Cheméo	
36.14 - 42.70	Temperature Dependent	Cheméo	

Note: The enthalpy of fusion is measured at the melting point, while the enthalpy of vaporization can be determined at various temperatures.

## Experimental Determination of Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[14][15] It is the preferred method for determining the enthalpy of fusion for its high sensitivity, small sample size requirement, and speed.[16]

DSC operates by maintaining a thermal null between a sample and an inert reference. As the sample undergoes a phase transition, such as melting, it absorbs energy (an endothermic process). To maintain the same temperature as the reference, the instrument must supply additional heat to the sample. This differential heat flow is precisely measured and is directly proportional to the enthalpy of the transition.[14]

- Calibration: The instrument's temperature and heat flow are calibrated using high-purity standards with known melting points and enthalpies of fusion (e.g., indium, zinc).[14]
- Sample Preparation: A small, accurately weighed sample of **cyclohexylamine** (typically 2-10 mg) is hermetically sealed in an aluminum pan.
- Thermal Program: The sample and an empty reference pan are placed in the DSC cell. The temperature is ramped at a controlled rate (e.g., 10 °C/min) through the melting transition of **cyclohexylamine**.
- Data Acquisition: The differential heat flow is recorded as a function of temperature. The melting of **cyclohexylamine** will appear as an endothermic peak on the resulting thermogram.
- Data Analysis: The area under the melting peak is integrated. This area is directly proportional to the total heat absorbed, from which the enthalpy of fusion (in J/g) is calculated. This is then converted to the molar enthalpy of fusion (in kJ/mol) using the molar mass of **cyclohexylamine**.

## Experimental Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by various methods, including calorimetry and indirectly from vapor pressure measurements.[\[17\]](#)[\[18\]](#)

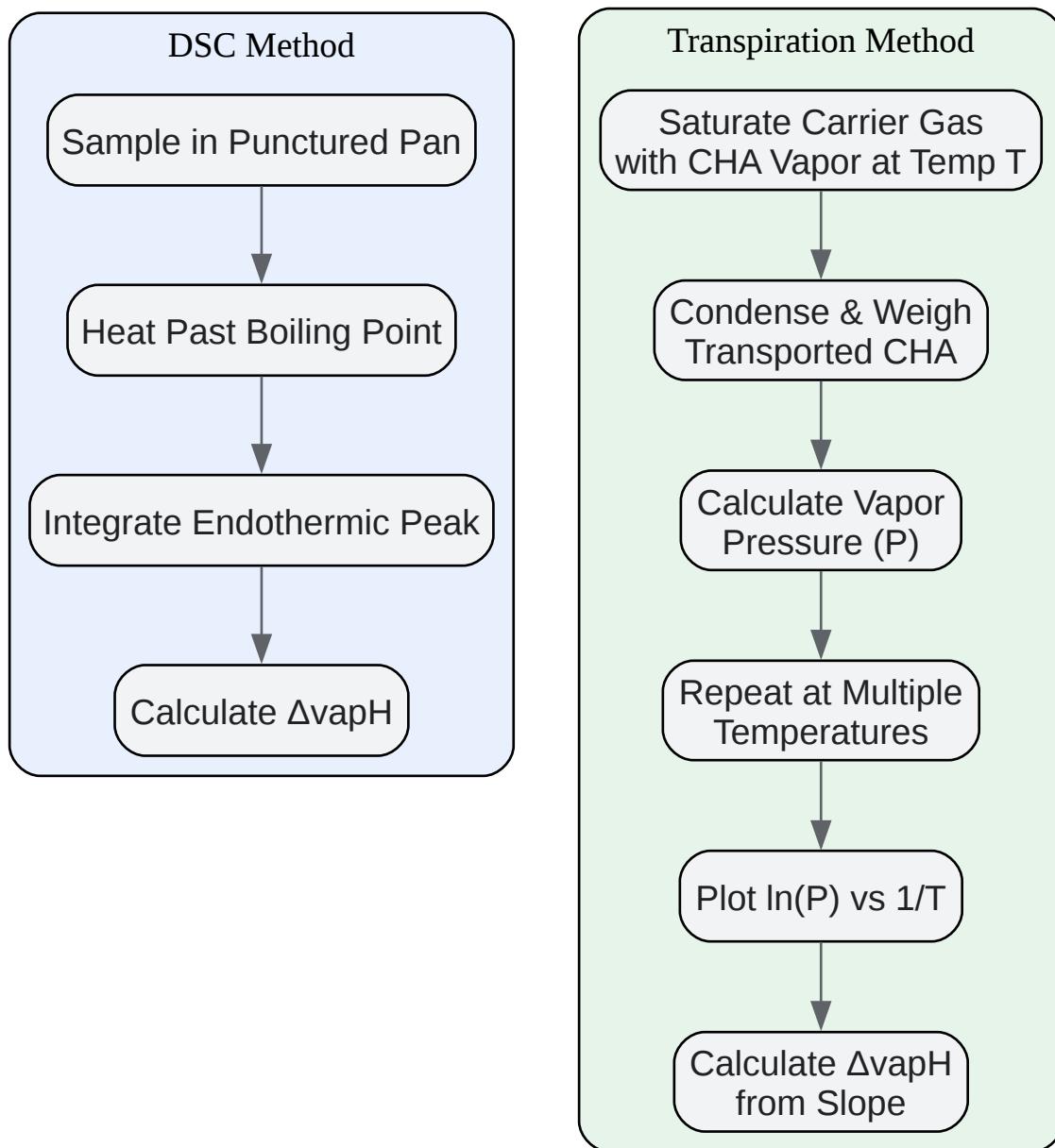
A modified DSC experiment can be used to measure the enthalpy of vaporization. A small sample is placed in a crucible with a pinhole in the lid. As the sample is heated past its boiling point, it vaporizes, and the energy required for this phase change is measured as a large endothermic peak.[\[19\]](#)

This is a classic and reliable method for determining the vapor pressure of a substance at different temperatures. The enthalpy of vaporization is then calculated using the Clausius-Clapeyron equation.

The transpiration method relies on saturating a stream of inert carrier gas with the vapor of the substance being studied.[\[20\]](#) By measuring the mass of the substance transported by a known volume of gas, the partial pressure of the substance can be determined. Performing this at multiple temperatures allows for the determination of the relationship between vapor pressure and temperature. The Clausius-Clapeyron equation,  $\ln(P) = -\Delta H_{\text{vap}}/R * (1/T) + C$ , shows that a plot of  $\ln(P)$  versus  $1/T$  will have a slope equal to  $-\Delta H_{\text{vap}}/R$ , allowing for a precise calculation of the enthalpy of vaporization.[\[21\]](#)

- Apparatus Setup: A temperature-controlled furnace houses a saturation chamber containing the liquid **cyclohexylamine**. An inert carrier gas (e.g., nitrogen or argon) is passed through the chamber at a controlled, slow flow rate.
- Saturation: The carrier gas becomes saturated with **cyclohexylamine** vapor as it passes over or through the liquid. The flow rate must be within a specific range (the "plateau region") to ensure saturation without carrying away liquid droplets.[\[20\]](#)
- Condensation and Measurement: The gas stream exits the furnace and passes through a cold trap where the **cyclohexylamine** vapor is condensed and collected.
- Quantification: The mass of the condensed **cyclohexylamine** is determined gravimetrically. The volume of the carrier gas that passed through the system is measured using a gas meter.
- Calculation: The partial pressure of **cyclohexylamine** at that temperature is calculated using the ideal gas law.

- Temperature Variation: The experiment is repeated at several different temperatures.
- Data Analysis: A plot of  $\ln(P)$  versus  $1/T$  is generated. The slope of the resulting straight line is used to calculate the molar enthalpy of vaporization.



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Caption: Comparative workflows for determining the enthalpy of vaporization.

## Heat Capacity

The specific heat capacity ( $C_p$ ) is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. It is an essential property for heat transfer calculations in chemical process design.

## Quantitative Data

Property	Value	Conditions	Source(s)
Specific Heat Capacity (Liquid)	$2.15 \text{ J}\cdot\text{g}^{-1}\cdot\text{K}^{-1}$	Not specified	WebQC
	$2.366 \text{ J}\cdot\text{g}^{-1}\cdot\text{K}^{-1}$	20 °C	Chemcess
Molar Heat Capacity (Liquid)	$200.542 \text{ kJ}\cdot\text{kmol}^{-1}\cdot\text{K}^{-1}$ (or $\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$ )	25 °C, 1.01325 bar	Chemcasts

Note: Heat capacity is temperature-dependent. The values provided are at or near standard conditions.[\[22\]](#)

## Computational Thermochemistry: A Theoretical Counterpart

While experimental measurements are the gold standard, computational quantum chemistry provides a powerful tool for predicting and validating thermochemical data.[\[23\]](#) Methods like Gaussian-n theories (e.g., G3, G4) and density functional theory (DFT) can calculate properties like the enthalpy of formation with high accuracy, often within "chemical accuracy" ( $\pm 1 \text{ kcal/mol}$  or  $\sim 4 \text{ kJ/mol}$ ).[\[23\]](#)[\[24\]](#)

For cyclic amines like **cyclohexylamine**, computational methods are particularly useful for:

- **Validating Experimental Data:** Discrepancies between high-level calculations and experimental results can highlight potential errors in the measurements.[\[24\]](#)
- **Predicting Data for Derivatives:** Once a computational method is benchmarked against known data for **cyclohexylamine**, it can be used to reliably predict the thermochemical properties of its derivatives, which may be difficult or hazardous to synthesize and measure.

- Understanding Conformational Effects: **Cyclohexylamine** exists in different chair conformations. Computational methods can determine the relative energies of these conformers and their contribution to the overall thermochemical properties.[25][26]

High-accuracy composite methods like G3B3, which combines B3LYP geometry optimization and zero-point energies with higher-level single-point energy calculations, have been shown to be effective for calculating the thermochemical properties of amines.[27][28]

## Conclusion

The thermochemical properties of **cyclohexylamine** are fundamental to its safe and efficient use in scientific research and industrial processes. This guide has provided a consolidated source of key thermochemical data, grounded in established experimental protocols. By detailing the methodologies of bomb calorimetry, differential scanning calorimetry, and the transpiration method, we have aimed to provide not just the "what" but also the "how" and "why" of thermochemical measurements. The integration of computational perspectives further enriches our understanding, offering a synergistic approach to the study of molecular energetics. For researchers and professionals in drug development and chemical synthesis, a firm grasp of these principles is indispensable for innovation and safety.

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